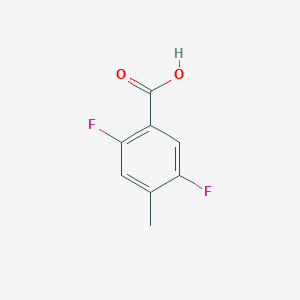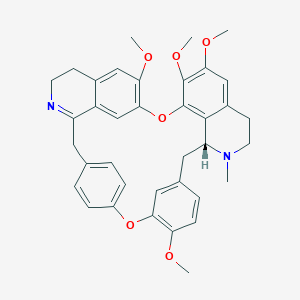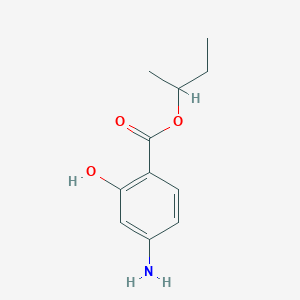
Cassiachromone
描述
科学研究应用
Cassiachromone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various chromone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
Cassiachromone, a naturally occurring phenolic compound , is associated with a variety of biological activities. . These activities suggest that the compound may interact with a range of molecular targets involved in oxidative stress, microbial growth, cancer progression, and inflammation.
Mode of Action
Given its association with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities , it can be inferred that this compound may interact with its targets to modulate these biological processes. For instance, as an antioxidant, it may neutralize harmful free radicals, thereby preventing cellular damage. As an antimicrobial agent, it may inhibit the growth of bacteria or fungi. In the context of cancer, it may interfere with the proliferation of cancer cells. As an anti-inflammatory agent, it may reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Biochemical Pathways
Based on its known biological activities, it can be speculated that this compound may influence pathways related to oxidative stress, microbial metabolism, cell proliferation, and inflammation .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that this compound is a yellow crystal that is stable at room temperature but decomposes under high temperature or light conditions . It is soluble in most organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple biological activities. As an antioxidant, it may protect cells from oxidative damage. As an antimicrobial agent, it may inhibit the growth of harmful microorganisms. As an anticancer agent, it may suppress the proliferation of cancer cells. As an anti-inflammatory agent, it may alleviate inflammation by reducing the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be compromised under high temperature or light conditions . Furthermore, its solubility in different solvents may affect its bioavailability and, consequently, its efficacy . More research is needed to fully understand the influence of environmental factors on the action of this compound.
生化分析
Biochemical Properties
Chromones are compounds containing a benzopyran-4-one moiety .
Cellular Effects
Cassiachromone has been shown to have antioxidant and antimicrobial activities, suggesting potential medicinal applications
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature but decomposes under high temperature or light conditions
Dosage Effects in Animal Models
It is known that many chromone derivatives, including this compound, have been studied in in vivo animal models with no toxic effects reported .
准备方法
Synthetic Routes and Reaction Conditions: Cassiachromone can be synthesized through various methods. One common synthetic route starts with phenylacetone, which undergoes a series of chemical reactions including cyclization and hydroxylation . Another method involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: Cassiachromone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure, leading to various reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chromone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various chromone derivatives with altered functional groups, which can exhibit different chemical and biological properties .
相似化合物的比较
Cassiachromone belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. Similar compounds include:
Flavones: Known for their antioxidant and anti-inflammatory properties.
Isoflavones: Studied for their estrogenic activity and potential health benefits.
Coumarins: Exhibiting anticoagulant and antimicrobial activities.
This compound is unique due to its specific structure and the presence of a hydroxy and oxopropyl group, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXDPKFRCHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183152 | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28955-30-8 | |
| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate](/img/structure/B27399.png)










